(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol (2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol
Brand Name: Vulcanchem
CAS No.: 2098011-21-1
VCID: VC3201414
InChI: InChI=1S/C9H18N2O/c10-11-5-8(6-12)9(7-11)3-1-2-4-9/h8,12H,1-7,10H2
SMILES: C1CCC2(C1)CN(CC2CO)N
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol

(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol

CAS No.: 2098011-21-1

Cat. No.: VC3201414

Molecular Formula: C9H18N2O

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol - 2098011-21-1

Specification

CAS No. 2098011-21-1
Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
IUPAC Name (2-amino-2-azaspiro[4.4]nonan-4-yl)methanol
Standard InChI InChI=1S/C9H18N2O/c10-11-5-8(6-12)9(7-11)3-1-2-4-9/h8,12H,1-7,10H2
Standard InChI Key HITXICOUJAUQND-UHFFFAOYSA-N
SMILES C1CCC2(C1)CN(CC2CO)N
Canonical SMILES C1CCC2(C1)CN(CC2CO)N

Introduction

(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol is a complex organic compound with a unique structure, featuring a spiro ring system and an amino group. This compound is of interest in various fields of chemistry, particularly in medicinal chemistry and organic synthesis. Despite its potential applications, detailed information about this compound is limited, and comprehensive research findings are scarce.

Chemical Formula and Molecular Weight

  • Chemical Formula: C11H20N2O

  • Molecular Weight: 196.29 g/mol

Synthesis Methods

The synthesis of (2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol involves several steps, typically starting from simpler precursors. Common methods include:

  • Cyclization Reactions: Formation of the spiro ring system through intramolecular cyclization reactions.

  • Amination and Hydroxymethylation: Introduction of the amino and hydroxymethyl groups through nucleophilic substitution or addition reactions.

Example Synthesis Pathway

StepReactionConditions
1Formation of spiro ringHigh temperature, acidic conditions
2Introduction of amino groupNucleophilic substitution with ammonia
3HydroxymethylationFormaldehyde addition in basic medium

Applications and Potential Uses

While specific applications of (2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol are not widely documented, compounds with similar structures have been explored in medicinal chemistry for their potential biological activities, such as:

  • Pharmacological Activity: Potential as a scaffold for drug design, particularly for central nervous system targets.

  • Organic Synthesis: Useful as a building block for more complex molecules due to its reactive functional groups.

Safety and Handling

Handling (2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol requires standard laboratory precautions due to its potential reactivity and unknown toxicity. It is advisable to use protective equipment and follow established protocols for organic compounds.

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